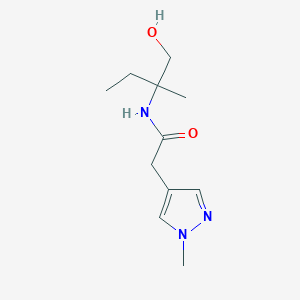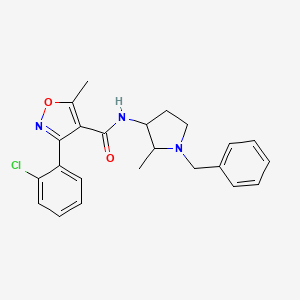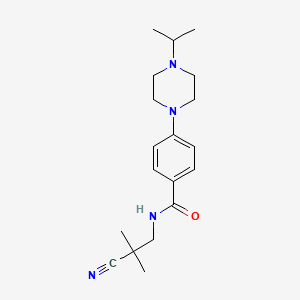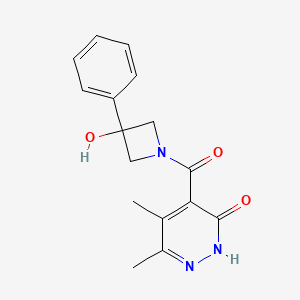![molecular formula C15H20N4O2S B6967183 (2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6967183.png)
(2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone: is a complex organic compound that features a thiazinan ring and an imidazo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazinan ring and the imidazo[4,5-b]pyridine moiety separately. These two components are then coupled together using appropriate reaction conditions.
Thiazinan Ring Synthesis: : The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide, under acidic or basic conditions.
Imidazo[4,5-b]pyridine Moiety Synthesis: : The imidazo[4,5-b]pyridine moiety can be synthesized through a multi-step process starting from pyridine derivatives. This often involves condensation reactions followed by cyclization.
Coupling Reaction: : The final step involves coupling the thiazinan ring with the imidazo[4,5-b]pyridine moiety. This can be achieved using reagents like carbodiimides or coupling agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium(VI) oxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium(VI) oxide (CrO₃)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Amines, alcohols, and suitable solvents
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones
Reduction: : Formation of alcohols or amines
Substitution: : Formation of substituted thiazinan or imidazo[4,5-b]pyridine derivatives
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential use in drug development for treating various diseases.
Industry: : Employed in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features. Similar compounds include other thiazinan derivatives and imidazo[4,5-b]pyridine derivatives. These compounds may share similar biological activities but differ in their chemical properties and applications.
List of Similar Compounds
Thiazinan Derivatives: : Various thiazinan-based compounds with different substituents.
Imidazo[4,5-b]pyridine Derivatives: : Compounds with variations in the imidazo[4,5-b]pyridine ring structure.
Properties
IUPAC Name |
(2-ethyl-6-methyl-1-oxo-1,4-thiazinan-4-yl)-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-4-11-8-19(7-10(2)22(11)21)15(20)12-5-6-16-14-13(12)17-9-18(14)3/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXNLCUHTYBCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC(S1=O)C)C(=O)C2=C3C(=NC=C2)N(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-methylsulfanylpropanamide](/img/structure/B6967108.png)
![4-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-N-methylmorpholine-2,4-dicarboxamide](/img/structure/B6967117.png)
![1-N-[2-(4-tert-butylphenoxy)ethyl]-3-N-methylpiperidine-1,3-dicarboxamide](/img/structure/B6967123.png)
![1-(7-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B6967128.png)
![[(2R,4R)-4-hydroxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(4-methyl-3-methylsulfonylphenyl)methanone](/img/structure/B6967133.png)

![(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B6967144.png)


![4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6967175.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6967182.png)
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B6967186.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6967195.png)

